molecular formula C21H22N4O2S B2555516 1-(4-Benzylpiperidin-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 919849-17-5

1-(4-Benzylpiperidin-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No. B2555516
M. Wt: 394.49
InChI Key: HNGSGOZUAAUYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Benzylpiperidin-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone” is a chemical compound with the molecular formula C21H22N4O2S . It has a molecular weight of 394.5 g/mol . The compound is also known by its synonyms, which include 919849-17-5, 1-(4-benzylpiperidin-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone, and 1-(4-benzylpiperidin-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one .


Molecular Structure Analysis

The compound’s IUPAC name is 1-(4-benzylpiperidin-1-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone . Its InChI is InChI=1S/C21H22N4O2S/c26-19(15-28-21-24-23-20(27-21)18-7-4-10-22-14-18)25-11-8-17(9-12-25)13-16-5-2-1-3-6-16/h1-7,10,14,17H,8-9,11-13,15H2 . The compound’s canonical SMILES is C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CN=CC=C4 .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 97.4 Ų and a complexity of 495 . It has a rotatable bond count of 6 and a hydrogen bond acceptor count of 6 . The compound has an XLogP3-AA of 3.4 .

Scientific Research Applications

Antiviral Activity

Research has explored the antiviral properties of compounds structurally related to 1-(4-Benzylpiperidin-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone, focusing on the synthesis and antiviral activity of heterocyclic compounds. These studies reveal the potential of such compounds in combating viral infections, including their effects on HSV1 and HAV-MBB, highlighting their significance in the field of antiviral drug development (Attaby et al., 2006).

Antimicrobial Activity

The antimicrobial effects of compounds similar to 1-(4-Benzylpiperidin-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone have been investigated, particularly in the synthesis of 1,3,4-oxadiazole derivatives. Such studies demonstrate the potential of these compounds in addressing microbial resistance, offering new avenues for the development of antimicrobial agents (Salimon et al., 2011).

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-19(15-28-21-24-23-20(27-21)18-7-4-10-22-14-18)25-11-8-17(9-12-25)13-16-5-2-1-3-6-16/h1-7,10,14,17H,8-9,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGSGOZUAAUYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperidin-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

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